![molecular formula C23H40Cl2N2O B12680196 (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride CAS No. 84878-08-0](/img/structure/B12680196.png)
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is a quaternary ammonium compound with a complex structure It is characterized by the presence of a p-chlorobenzyl group, a dodecylamino group, and a dimethylammonium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of p-chlorobenzyl chloride with 2-(dodecylamino)-2-oxoethylamine in the presence of a base to form the intermediate. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and has similar structural features.
Dodecylbenzenesulfonic acid: A surfactant with a similar dodecyl chain but different functional groups.
Uniqueness
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its p-chlorobenzyl group enhances its reactivity and potential for substitution reactions, while the dodecylamino group contributes to its surfactant properties.
Propriétés
Numéro CAS |
84878-08-0 |
|---|---|
Formule moléculaire |
C23H40Cl2N2O |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H39ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(27)20-26(2,3)19-21-14-16-22(24)17-15-21;/h14-17H,4-13,18-20H2,1-3H3;1H |
Clé InChI |
UZKCYOSMAZCOCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


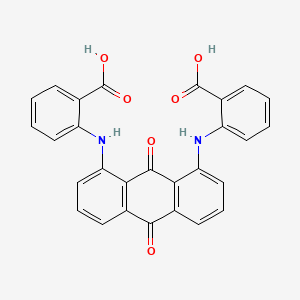

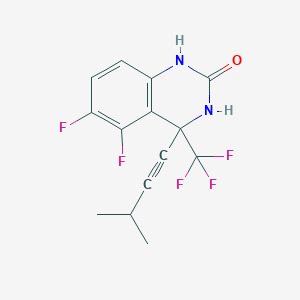
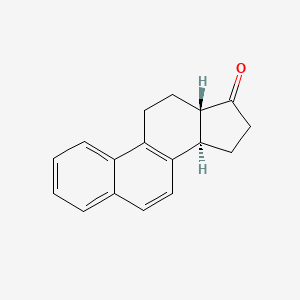
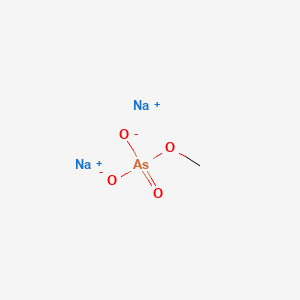


![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

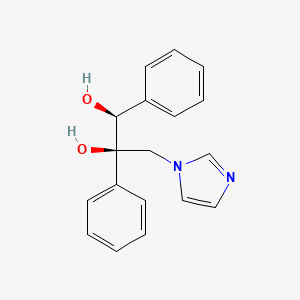
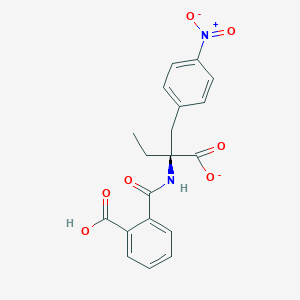
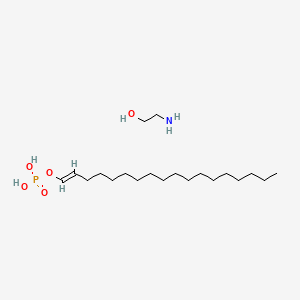
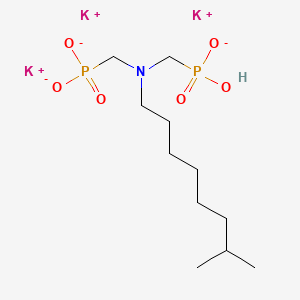
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
